molecular formula C32H34Cl2N2O4S2 B5067882 N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide)

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide)

Cat. No. B5067882
M. Wt: 645.7 g/mol
InChI Key: VZGOIYDACPDCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide), also known as DCBTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCBTS is a sulfonamide-based compound that is synthesized through a multi-step process, and it has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) is not fully understood, but it is believed to involve the formation of hydrogen bonds between the sulfonamide groups and the target molecules. This interaction leads to a decrease in the surface tension of the target molecules, which allows them to be more easily dispersed in a solution.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and it has also been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) in lab experiments is its excellent surface activity, which makes it an ideal surfactant for various applications. However, one of the limitations of using N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) is its relatively high cost compared to other surfactants.

Future Directions

There are several potential future directions for research involving N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide). One area of research could involve the development of new synthetic methods for the production of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) that are more cost-effective and environmentally friendly. Another area of research could involve the use of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) as a drug delivery system, as it has been shown to exhibit excellent surface activity and could potentially be used to deliver drugs to specific target tissues. Additionally, further research could be conducted to better understand the mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) and its potential applications in various fields.

Synthesis Methods

The synthesis of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) involves several steps that require the use of various reagents and solvents. The first step involves the reaction of 3,3'-dichloro-4,4'-biphenyldicarboxylic acid with tert-butylamine to form the bis(tert-butyl)amide derivative. This intermediate is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with tert-butylamine to form N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide).

Scientific Research Applications

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) has been extensively studied for its potential applications in various fields. One of the main areas of research has been its use as a surfactant in various industrial applications. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzenesulfonamide) has been shown to exhibit excellent surface activity and can be used in the production of detergents, emulsifiers, and other surfactant-based products.

properties

IUPAC Name

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34Cl2N2O4S2/c1-31(2,3)23-9-13-25(14-10-23)41(37,38)35-29-17-7-21(19-27(29)33)22-8-18-30(28(34)20-22)36-42(39,40)26-15-11-24(12-16-26)32(4,5)6/h7-20,35-36H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGOIYDACPDCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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